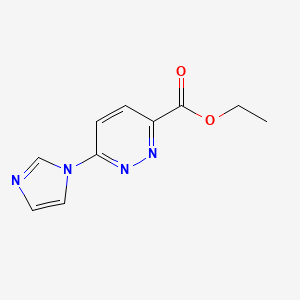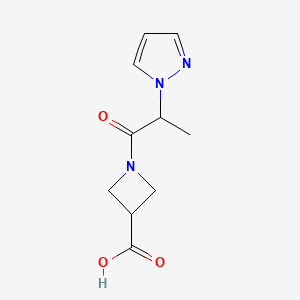
4-(3-(Fluoromethyl)pyrrolidin-1-yl)cyclohexane-1-carboxylic acid
Vue d'ensemble
Description
“4-(3-(Fluoromethyl)pyrrolidin-1-yl)cyclohexane-1-carboxylic acid”, also known as FMPCA or CPPCA, is a novel organic compound. It contains a pyrrolidine ring, which is a five-membered ring with one nitrogen atom . This type of structure is often used in medicinal chemistry to create compounds for the treatment of human diseases .
Molecular Structure Analysis
The pyrrolidine ring in this compound is a saturated scaffold, which allows for efficient exploration of the pharmacophore space due to sp3 hybridization . The non-planarity of the ring also contributes to the three-dimensional coverage of the molecule .Applications De Recherche Scientifique
Medicinal Chemistry: Selective Androgen Receptor Modulators (SARMs)
The pyrrolidine ring, a core structure in this compound, is widely utilized in medicinal chemistry due to its ability to efficiently explore pharmacophore space and contribute to the stereochemistry of molecules . One specific application is in the development of SARMs, which are optimized for selectivity and potency as therapeutic agents. The fluoromethyl group in this compound could potentially enhance the binding affinity to androgen receptors, making it a valuable scaffold for designing new SARMs.
Pharmacology: Modulation of Stereogenicity
In pharmacology, the stereogenicity of the pyrrolidine ring is significant as different stereoisomers can lead to diverse biological profiles . This compound’s stereochemical configuration could be explored to design drug candidates with specific enantioselective protein binding, which is crucial for treating various diseases, including autoimmune disorders.
Organic Synthesis: Building Blocks for Heterocyclic Compounds
This compound can serve as a versatile building block in organic synthesis. Its bifunctional nature, with both the pyrrolidine ring and carboxylic acid moiety, allows for the construction of complex heterocyclic compounds. These structures are often found in biologically active molecules, making them essential for drug discovery and development .
Orientations Futures
Propriétés
IUPAC Name |
4-[3-(fluoromethyl)pyrrolidin-1-yl]cyclohexane-1-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20FNO2/c13-7-9-5-6-14(8-9)11-3-1-10(2-4-11)12(15)16/h9-11H,1-8H2,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHPNEVXGMQHSSC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1C(=O)O)N2CCC(C2)CF | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20FNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3-(Fluoromethyl)pyrrolidin-1-yl)cyclohexane-1-carboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





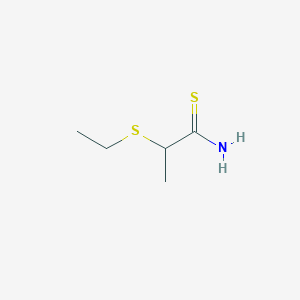
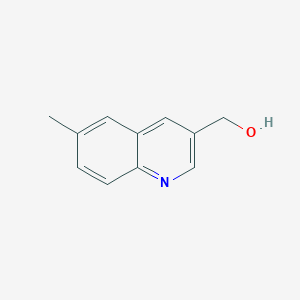
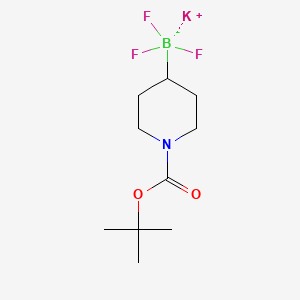
![2-Chlorobenzo[d]thiazole-7-carboxylic acid](/img/structure/B1490798.png)
![2-Methyl-4-[4-(3-methylphenyl)piperazin-1-yl]butan-2-amine hydrochloride](/img/structure/B1490803.png)
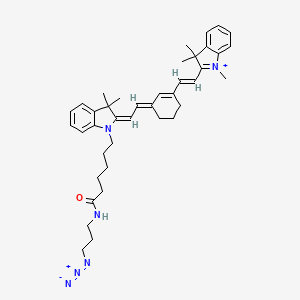



![2-{4-[2-(3,4-Dimethylpyrrolidin-1-yl)ethoxy]phenyl}ethan-1-amine dihydrochloride](/img/structure/B1490810.png)
